2-(Cyclohexyl)phenylZinc bromide
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Overview
Description
2-(Cyclohexyl)phenylZinc bromide is an organozinc compound with the molecular formula C12H15BrZn. It is a versatile reagent used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Cyclohexyl)phenylZinc bromide is typically prepared via the reaction of 2-bromocyclohexylbenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Bromocyclohexylbenzene+Zn→2-(Cyclohexyl)phenylZinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc compound and an electrophile, typically an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Reactions are usually conducted under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(Cyclohexyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the construction of diverse molecular scaffolds.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyl)phenylZinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- PhenylZinc bromide
- CyclohexylZinc bromide
- 2-(Cyclohexyl)phenylMagnesium bromide (Grignard reagent)
Comparison: 2-(Cyclohexyl)phenylZinc bromide is unique due to its dual functionality, combining the reactivity of both cyclohexyl and phenyl groups. This dual functionality allows for greater versatility in synthetic applications compared to simpler organozinc compounds. Additionally, it offers milder reaction conditions and higher selectivity compared to Grignard reagents.
Properties
Molecular Formula |
C12H15BrZn |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
bromozinc(1+);cyclohexylbenzene |
InChI |
InChI=1S/C12H15.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
UAYLQYFICGOIGP-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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